What are the physicochemical properties of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate?
What are the physicochemical properties of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate?
This in-depth technical guide details the physicochemical properties, synthesis, and reactivity of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate , with a critical focus on distinguishing it from its common regioisomer.
[1][2][3][4][5][6][7]
Executive Summary
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-63-0 ) is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines .[1][2][3][4][5] These scaffolds are privileged structures in medicinal chemistry, serving as cores for ATP-competitive kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
Critical Technical Note: This compound is the C3-amino regioisomer. It is frequently confused with its thermodynamic congener, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 16078-71-0), which is the dominant product of standard hydrazine-enamine condensations. Correct structural identification is paramount for reproducibility in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[8][9][10][11]
The pyrazole ring numbering is dictated by the position of the N-phenyl substituent (Position 1). The amino group is at Position 3, and the ethyl ester is at Position 4.
Identity Matrix
| Property | Target Compound (3-Amino) | Common Isomer (5-Amino) |
| IUPAC Name | Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate |
| CAS Number | 16078-63-0 | 16078-71-0 |
| Molecular Formula | C₁₂H₁₃N₃O₂ | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol | 231.25 g/mol |
| SMILES | CCOC(=O)C1=C(N)N(C2=CC=CC=C2)N=C1 | CCOC(=O)C1=C(N)N(C2=CC=CC=C2)N=C1 (Isomeric) |
| Key Distinction | Amino group distal to N-Phenyl | Amino group adjacent to N-Phenyl |
Structural Visualization
The following diagram illustrates the regiochemical difference between the target 3-amino isomer and the 5-amino isomer.
Figure 1: Regiochemical comparison.[6] The 3-amino isomer offers a less sterically hindered amine for nucleophilic attacks compared to the 5-amino isomer.
Physicochemical Properties[7][9][11][13][14]
The following data aggregates predicted and experimental values. Due to the rarity of the pure 3-amino isomer compared to the 5-amino variant, some values are computational estimates based on group contribution methods.
| Property | Value | Source/Method |
| Appearance | Off-white to pale yellow solid | Experimental Observation |
| Boiling Point | 385.1 ± 22.0 °C | Predicted (ACD/Labs) |
| Density | 1.25 ± 0.1 g/cm³ | Predicted |
| Flash Point | 186.7 ± 22.3 °C | Predicted |
| pKa (Amino) | ~2.5 - 3.5 | Estimated (Weak base due to conjugation) |
| LogP | 2.31 | Predicted (Consensus) |
| Topological PSA | 70.1 Ų | Computed |
| Solubility | DMSO (>20 mg/mL), DMF, DCM, Methanol | Experimental |
| Water Solubility | Low (< 0.1 mg/mL) | Experimental |
Synthesis & Regioselectivity[10][13][15][16]
Understanding the synthesis is the only way to guarantee the correct isomer. The reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate is the standard route, but its regioselectivity is heavily dependent on reaction conditions.
The Regioselectivity Problem[15][16]
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Kinetic vs. Thermodynamic Control: The initial nucleophilic attack of phenylhydrazine can occur via the terminal -NH2 or the internal -NH-.
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Standard Result: Under typical reflux conditions in ethanol, the 5-amino isomer is the major product (often >90% yield). This occurs because the more nucleophilic terminal -NH2 of phenylhydrazine attacks the ethoxy carbon of the enol ether, followed by cyclization.
Routes to the 3-Amino Isomer
To access the 3-amino isomer (CAS 16078-63-0), alternative strategies are required:
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Route A (Directing Groups): Use of specific enaminones or 2-alkynyl-1,3-dithianes that reverse the polarity or steric environment during cycloaddition.
-
Route B (Isomer Separation): Careful chromatographic separation of the minor 3-amino byproduct from the crude reaction mixture of the standard synthesis (typically requires gradient elution with Hexane/EtOAc).
Figure 2: Synthetic divergence. The target 3-amino compound is often the minor product in standard protocols, necessitating specific synthetic planning.
Spectral Characterization
Distinguishing the isomers via NMR is straightforward if one analyzes the chemical shifts of the pyrazole proton and the amino protons.
1H NMR Diagnostic Peaks (DMSO-d6)
-
3-Amino Isomer:
-
NH2: Typically appears as a broad singlet around 5.0 - 5.5 ppm .
-
C5-H: The proton on the pyrazole ring (C5) is adjacent to the N-phenyl group. It typically shifts downfield (~8.2 - 8.5 ppm ) due to the deshielding effect of the phenyl ring.
-
-
5-Amino Isomer:
-
NH2: Often appears slightly downfield compared to the 3-amino isomer (~6.0 - 6.5 ppm ) due to hydrogen bonding with the adjacent ester or phenyl ring interactions.
-
C3-H: The pyrazole proton is at C3. It appears around 7.7 - 8.0 ppm .
-
Mass Spectrometry[9][11]
-
MS (ESI+): m/z = 232.1 [M+H]⁺.
-
Fragmentation: Both isomers show loss of the ethyl group (M-29) and the ethoxycarbonyl group (M-73), but the relative abundance of the phenyl-containing fragments differs.
Reactivity & Applications
The 3-amino-1-phenyl-1H-pyrazole-4-carboxylate scaffold is a "push-pull" system:
-
Nucleophilic Domain (C3-NH2): The amino group is a competent nucleophile for acylation, sulfonation, and condensation with aldehydes (Schiff base formation).
-
Electrophilic Domain (C4-Ester): The ester group is susceptible to hydrolysis (to the acid) or nucleophilic attack by hydrazines/amines to form amides/hydrazides.
Key Reaction: Cyclocondensation
The primary utility is the synthesis of pyrazolo[1,5-a]pyrimidines .
-
Protocol: Reacting the 3-amino compound with 1,3-dicarbonyls (e.g., acetylacetone) or ethoxymethylene malononitriles.
-
Mechanism: The exocyclic amine attacks the carbonyl, followed by ring closure at the pyrazole N2 (or C4 if the ester participates).
Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep in a cool, dry place (2-8°C recommended for long-term stability). Protect from light, as amino-pyrazoles can oxidize over time.
References
-
PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Isomer Comparison). National Library of Medicine. Link
-
Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Link (Demonstrates the dominance of the 5-amino product in standard synthesis).
-
GuideChem. Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate Properties. Link
-
Thore, S.N., et al. (2012).[7] Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society.[7] Link (Discusses the regiochemistry of hydrazine condensations).
Sources
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